sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a sodium salt of a polyunsaturated fatty acid. This compound is known for its significant role in various biological processes and its potential therapeutic applications. It is a derivative of arachidonic acid, which is an essential fatty acid involved in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of arachidonic acid followed by saponification. The process begins with the esterification of arachidonic acid using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl arachidonate. This ester is then saponified using sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and saponification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like bromine or chlorine.
Major Products
Oxidation: The major products include hydroxylated derivatives and epoxides.
Reduction: The reduction process yields saturated fatty acids.
Substitution: Halogenated derivatives are the primary products of substitution reactions.
Scientific Research Applications
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: It plays a crucial role in cell signaling pathways and inflammation processes.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and cardiovascular conditions.
Industry: It is used in the formulation of dietary supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its conversion to bioactive lipids, such as prostaglandins and leukotrienes, through enzymatic pathways. These bioactive lipids act on specific receptors and enzymes, modulating inflammatory responses and other physiological processes. The compound targets cyclooxygenase and lipoxygenase pathways, leading to the production of various eicosanoids that play key roles in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Sodium;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate:
Sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: This is another isomer with all cis double bonds.
Uniqueness
Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific configuration of double bonds, which influences its biological activity and chemical reactivity. The presence of both cis and trans double bonds in its structure imparts distinct properties compared to its all-cis or all-trans counterparts .
Properties
Molecular Formula |
C20H31NaO2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12+,16-15-; |
InChI Key |
DDMGAAYEUNWXSI-COODABLQSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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